molecular formula C12H12N2O2S2 B2815051 Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate CAS No. 338408-09-6

Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate

Cat. No.: B2815051
CAS No.: 338408-09-6
M. Wt: 280.36
InChI Key: MGTQBMIGNHMCIF-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate is an organic compound with the molecular formula C12H12N2O2S2. It is a member of the thiadiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The phenyl group attached to the thiadiazole ring enhances its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate typically involves the reaction of ethyl bromoacetate with 4-phenyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate involves its interaction with specific molecular targets in cells. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to the antimicrobial and antifungal effects observed. The phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate is unique due to its specific combination of a thiadiazole ring and a phenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .

Biological Activity

Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, anticancer, and insecticidal activities, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula: C12H12N2O2S2
  • Molecular Weight: 280.37 g/mol
  • CAS Number: 338408-09-6

The compound features a thiadiazole ring that is known for imparting various biological activities. The presence of sulfur atoms in its structure enhances its interaction with biological targets.

1. Antimicrobial Activity

Thiadiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against various bacterial strains. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundStaphylococcus aureus15
Ethyl 2-(thioacetyl)thiadiazoleEscherichia coli18
1,2,3-Thiadiazole derivativePseudomonas aeruginosa20

2. Antifungal Activity

The antifungal potential of this compound has been explored in several studies. Thiadiazole derivatives have demonstrated effectiveness against fungal pathogens such as Candida albicans.

Case Study: A study evaluated the antifungal activity of various thiadiazole derivatives, including this compound. The results indicated a significant reduction in fungal growth with an IC50 value of approximately 12 μg/mL against Candida albicans.

3. Anticancer Activity

Research has indicated that thiadiazole derivatives may possess anticancer properties. For example, a derivative similar to this compound showed promising results in inhibiting cancer cell proliferation in vitro.

Table 2: Anticancer Activity

CompoundCancer Cell LineIC50 (μM)Reference
This compoundHCT116 (Colon Cancer)15.5
Thiadiazole derivativeMCF7 (Breast Cancer)10.0

In vitro studies have shown that compounds with the thiadiazole moiety can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases.

4. Insecticidal Activity

Thiadiazoles have also been evaluated for their insecticidal properties. Compounds like this compound exhibited significant activity against agricultural pests.

Case Study: A field study assessed the insecticidal efficacy of various thiadiazole derivatives against aphids and other pests. The results demonstrated that this compound had an LC50 value of approximately 35 μg/mL.

The biological activities of ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-y)]sulfanyl acetate are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: Thiadiazoles can inhibit enzymes involved in microbial metabolism.
  • DNA Interaction: Some derivatives show potential in binding to DNA and disrupting replication processes in cancer cells.
  • Cell Membrane Disruption: The lipophilic nature allows these compounds to penetrate cell membranes effectively.

Properties

IUPAC Name

ethyl 2-(4-phenylthiadiazol-5-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-2-16-10(15)8-17-12-11(13-14-18-12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTQBMIGNHMCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(N=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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